molecular formula C12H11ClO3 B14073368 (E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid

(E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14073368
M. Wt: 238.66 g/mol
InChI Key: TYEGLKZZZWZYHK-UHFFFAOYSA-N
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Description

(E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a chloro-oxopropyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(1-Chloro-2-oxopropyl)benzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the desired acrylic acid derivative.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(1-Bromo-2-oxopropyl)phenyl)acrylic acid: Similar structure with a bromo group instead of a chloro group.

    (E)-3-(3-(1-Methyl-2-oxopropyl)phenyl)acrylic acid: Similar structure with a methyl group instead of a chloro group.

    (E)-3-(3-(1-Hydroxy-2-oxopropyl)phenyl)acrylic acid: Similar structure with a hydroxy group instead of a chloro group.

Uniqueness

(E)-3-(3-(1-Chloro-2-oxopropyl)phenyl)acrylic acid is unique due to the presence of the chloro group, which imparts specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-[3-(1-chloro-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11ClO3/c1-8(14)12(13)10-4-2-3-9(7-10)5-6-11(15)16/h2-7,12H,1H3,(H,15,16)

InChI Key

TYEGLKZZZWZYHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)C=CC(=O)O)Cl

Origin of Product

United States

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